molecular formula C16H12O B1596067 4-(Naphthalen-2-yl)phenol CAS No. 6336-82-9

4-(Naphthalen-2-yl)phenol

Cat. No.: B1596067
CAS No.: 6336-82-9
M. Wt: 220.26 g/mol
InChI Key: NIRHUNSXEDESLN-UHFFFAOYSA-N
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Description

4-Naphthalen-2-yl-phenol is an organic compound with the molecular formula C16H12O. It consists of a phenol group attached to a naphthalene ring, specifically at the 2-position of the naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Naphthalen-2-yl-phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a naphthalene derivative with a phenol derivative under basic conditions. This reaction typically requires a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of 4-Naphthalen-2-yl-phenol often involves the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to isolate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Naphthalen-2-yl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols and naphthalenes .

Scientific Research Applications

4-Naphthalen-2-yl-phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-yl-phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.

Uniqueness

4-Naphthalen-2-yl-phenol is unique due to its specific structure, which combines the properties of both naphthalene and phenol. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-naphthalen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRHUNSXEDESLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284931
Record name 4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-82-9
Record name 6336-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Naphthalenyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 2-bromonaphthalene (4.0 g, 19.32 mmol), 4-hydroxyphenylboronic acid (2.9 g, 21.24 mmol), potassium phosphate (14.35 g, 67.61 mmol), tricyclohexyl phosphine (542 mg, 1.93 mmol), toluene (80 mL) and water (4 mL) was added palladium acetate (217 mg, 0.965 mmol) under N2. The reaction mixture was heated to 100° C. for 24 h and then cooled to rt. Water was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with water, brine, dried and concentrated to give crude product. Purification by column chromatography using 10% EtOAc in hexane afforded 105 mg of 4-naphthalen-2-yl-phenol. MS (ES) m/z: 220.07 (M) and 219.04 (M−1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
217 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 2-(4-methoxyphenyl)naphthalene (1.01 g, 4.31 mmol) with 10 g of pyridinium HCl at 190° C. according to method B to yield 0.84 g (89%) of a white solid: mp 148° C.; 1H NMR (DMSO-d6): δ 6.92 (2H, d, J=8.71 Hz), 7.46-7.53 (2H, m), 7.66 (2H, d, J=8.71 Hz), 7.79 (1H, dd, J=1.78 Hz, J=8.51 Hz), 7.90 (1H, d, J=8.31 Hz), 7.95 (2H, d, J=8.31 Hz), 8.11 (1H, d, J=1.19 Hz), 9.65 (1H, s); MS (ESI) m/z 219 (M−H)−.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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